REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].O[Li:23].O>>[OH:1][CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O-:15])=[O:14].[Li+:23] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CCCCCCCCCCC(=O)O)CCCCCC
|
Name
|
LiOH.H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
204 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in 70 parts mineral oil (800 SUS @ 40° C., Texaco HVI)
|
Type
|
CUSTOM
|
Details
|
at 77° C.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The contactor is closed
|
Type
|
TEMPERATURE
|
Details
|
the pressure increases to 80 PSI
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained for 0.2 hour
|
Duration
|
0.2 h
|
Type
|
CUSTOM
|
Details
|
is reduced to 177° C.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
the materials are mixed thoroughly until they
|
Type
|
CUSTOM
|
Details
|
is 207° C.
|
Name
|
lithium 12-hydroxystearate
|
Type
|
product
|
Smiles
|
OC(CCCCCCCCCCC(=O)[O-])CCCCCC.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |